molecular formula C14H18N2O2 B2519166 2,5-dimethyl-N-[3-(1H-pyrrol-1-yl)propyl]furan-3-carboxamide CAS No. 1226443-36-2

2,5-dimethyl-N-[3-(1H-pyrrol-1-yl)propyl]furan-3-carboxamide

Cat. No.: B2519166
CAS No.: 1226443-36-2
M. Wt: 246.31
InChI Key: FYZKKNHEOLAPSL-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-[3-(1H-pyrrol-1-yl)propyl]furan-3-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring substituted with a carboxamide group and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-[3-(1H-pyrrol-1-yl)propyl]furan-3-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Attachment of the Pyrrole Moiety: The pyrrole ring is attached to the furan ring through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for controlled synthesis, ensuring precise reaction conditions and yields.

    Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, enhancing efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-[3-(1H-pyrrol-1-yl)propyl]furan-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the furan or pyrrole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Derivatives: Products with reduced functional groups, such as alcohols or amines.

    Substituted Derivatives: Compounds with new substituents replacing existing ones on the furan or pyrrole rings.

Scientific Research Applications

2,5-dimethyl-N-[3-(1H-pyrrol-1-yl)propyl]furan-3-carboxamide has several scientific research applications:

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-[3-(1H-pyrrol-1-yl)propyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethylpyrrole: A related compound with a similar pyrrole structure.

    Furan-3-carboxamide: A compound with a similar furan ring and carboxamide group.

Uniqueness

2,5-dimethyl-N-[3-(1H-pyrrol-1-yl)propyl]furan-3-carboxamide is unique due to its combined furan and pyrrole moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,5-dimethyl-N-(3-pyrrol-1-ylpropyl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-11-10-13(12(2)18-11)14(17)15-6-5-9-16-7-3-4-8-16/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZKKNHEOLAPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCCN2C=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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